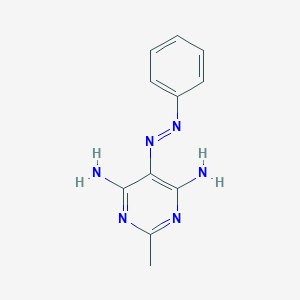

4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Description

Properties

IUPAC Name |

2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFUMGOCHNLNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283075 | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-05-2 | |

| Record name | NSC29565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine, a heterocyclic azo compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathway, analytical characterization, and potential applications of this molecule. The synthesis section delineates a robust two-step process involving the diazotization of aniline followed by an azo coupling reaction with 4,6-diamino-2-methylpyrimidine. The causality behind the choice of reagents and reaction conditions is thoroughly explained to ensure reproducibility and a deeper understanding of the underlying chemical principles. The characterization section details the application of modern analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the structural elucidation and purity assessment of the synthesized compound. Finally, the guide explores the potential applications of this compound, with a particular focus on its prospective role in the development of novel therapeutic agents, drawing parallels with structurally related compounds exhibiting promising biological activities.

Introduction: The Significance of Pyrimidine-Based Azo Compounds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes.[1] Their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery and development.[2][3] Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are widely recognized for their vibrant colors and are extensively used as dyes in various industries.[4][5]

The strategic combination of a pyrimidine scaffold with an azo moiety in this compound gives rise to a molecule with a unique electronic and structural profile. This unique combination is anticipated to confer interesting photophysical properties and a range of biological activities. The amino groups at the 4 and 6 positions of the pyrimidine ring act as powerful auxochromes, influencing the color of the dye and providing sites for further functionalization. The benzeneazo group extends the conjugation of the system, which is crucial for its chromophoric properties. The methyl group at the 2-position can also modulate the electronic properties and steric hindrance of the molecule.

This guide aims to provide a detailed and practical framework for the synthesis and comprehensive characterization of this compound, thereby facilitating further research into its potential applications.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established two-step process: the diazotization of aniline to form a benzenediazonium salt, followed by the azo coupling of this salt with 4,6-diamino-2-methylpyrimidine.[6]

Step 1: Diazotization of Aniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.[7]

Reaction Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, such as hydrochloric acid. Nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine (aniline) then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the stable benzenediazonium ion is formed.

Sources

"physicochemical properties of 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the novel heterocyclic compound, 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine. Given the limited availability of direct experimental data for this specific molecule, this document pioneers a dual approach: first, by leveraging advanced in silico predictive models to establish a baseline of expected properties, and second, by providing detailed, field-proven experimental protocols for the empirical validation of these predictions. This guide is structured to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering both theoretical predictions and a practical roadmap for laboratory characterization. Key properties discussed include solubility, acid dissociation constant (pKa), melting point, and spectroscopic characteristics (UV-Vis, NMR). The potential biological significance is also contextualized based on the known activities of its core chemical scaffolds—the pyrimidinediamine and aromatic azo moieties.

Introduction and Molecular Overview

2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine is a synthetic organic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry due to its prevalence in nucleic acids and a wide array of pharmacologically active agents.[1][2] The pyrimidine ring is substituted with two amine groups at positions 4 and 6, a methyl group at position 2, and an azo-linked phenyl group at position 5. The aromatic azo moiety (-N=N-) is a well-known chromophore and has been incorporated into various compounds with demonstrated therapeutic potential, including antibacterial, antiviral, and cytotoxic agents.[3][4][5]

The combination of these structural features suggests that 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine could exhibit interesting biological activities, potentially as an inhibitor in signaling pathways or as an antimicrobial agent.[6][7][8][9] However, a thorough understanding of its physicochemical properties is a mandatory prerequisite for any further investigation into its therapeutic utility. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This guide outlines the predicted properties and the necessary experimental workflows to characterize this compound fully.

Molecular Structure and Identifiers

-

IUPAC Name: 2-Methyl-5-(phenyldiazenyl)pyrimidine-4,6-diamine

-

Molecular Formula: C₁₁H₁₂N₆

-

Molecular Weight: 228.25 g/mol

-

Canonical SMILES: CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N

-

InChI Key: InChI=1S/C11H12N6/c1-7-14-10(13)8(11(15-7)12)16-17-9-5-3-2-4-6-9/h2-6H,1H3,(H2,12,13,14,15)

Predicted Physicochemical Properties: An In Silico Analysis

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational methods provide a rapid and valuable estimation of a compound's physicochemical profile.[10][11][12] These predictions are crucial for guiding experimental design and prioritizing research efforts.

| Property | Predicted Value | Method/Rationale |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | A measure of lipophilicity. The value suggests moderate lipid solubility. Prediction based on computational models.[13] |

| Aqueous Solubility | Low | A close analogue, 5-(2-phenyldiazenyl)-4,6-pyrimidinediamine, has an experimental solubility of 3.5 µg/mL at pH 7.4.[14] The addition of a methyl group is expected to slightly decrease aqueous solubility further. |

| pKa (Acid Dissociation Constant) | Basic pKa: ~4.5-5.5 Acidic pKa: >10 | The pyrimidine ring nitrogens and exocyclic amines confer basicity. The amine protons are weakly acidic. Values are estimated based on similar heterocyclic amines. |

| Topological Polar Surface Area (TPSA) | 88.6 Ų | Indicates the surface area occupied by polar atoms, correlating with membrane permeability. This value suggests good potential for oral bioavailability.[13] |

| Hydrogen Bond Donors | 2 | The two primary amine groups.[13] |

| Hydrogen Bond Acceptors | 6 | The six nitrogen atoms.[13] |

| Rotatable Bonds | 3 | The C-N bond of the azo group and the N-N bond.[13] |

Experimental Characterization: A Methodological Framework

The following sections provide standardized protocols for the empirical determination of the key physicochemical properties of 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine. Adherence to these methodologies ensures data integrity and reproducibility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like the one involves a systematic progression from predictive analysis to empirical validation.

Caption: Workflow for the characterization of a novel chemical entity.

Determination of Aqueous Solubility

Causality: Solubility is a critical determinant of bioavailability and dissolution rate. A standard shake-flask method is employed for its reliability and direct measurement of thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Prepare a series of buffered aqueous solutions at various physiological pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[15]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a precise aliquot from the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

-

Calculation: Express solubility in units such as mg/mL or µM.

Measurement of Acid Dissociation Constant (pKa)

Causality: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise and standard method for this determination.[16][17]

Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of at least 10⁻⁴ M.[16][17]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[17] Place the sample solution in a jacketed vessel to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa). Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentration of the protonated and deprotonated species is equal.[18] This corresponds to the midpoint of the buffer region on the titration curve.[17]

Thermal Analysis: Melting Point Determination

Causality: The melting point (Tm) is a fundamental physical property indicative of purity and lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a highly accurate Tm and information on the enthalpy of fusion.[19][20][21]

Protocol (Differential Scanning Calorimetry):

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[20][22]

-

Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. A sharp, well-defined peak is indicative of a pure substance.[19][23]

Spectroscopic Characterization

Causality: The azo linkage (-N=N-) conjugated with the aromatic pyrimidine and phenyl rings constitutes a strong chromophore, which is expected to absorb light in the UV-Visible range. This analysis helps confirm the electronic structure and can be used for quantitative analysis.

Protocol:

-

Solution Preparation: Dissolve the compound in a UV-transparent solvent (e.g., ethanol or methanol) to a concentration of approximately 5 x 10⁻⁵ M.[24]

-

Spectral Acquisition: Record the absorption spectrum over a wavelength range of 250–700 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Expected Spectrum: Aromatic azo compounds typically exhibit two main absorption bands: a high-energy π→π* transition in the UV region and a lower-energy n→π* transition in the visible region (often in the 300-500 nm range), which is responsible for their color.[24][25] The exact λmax will depend on the solvent and substitution pattern.

Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by providing detailed information about the chemical environment of each hydrogen and carbon atom.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals for the phenyl group protons will appear in the aromatic region (~7.0-8.0 ppm).

-

Amine Protons (-NH₂): Broad singlets corresponding to the two amine groups will be present. Their chemical shift can vary depending on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the methyl group at the C2 position of the pyrimidine ring will be observed in the upfield region (~2.0-2.5 ppm).

-

-

Expected ¹³C NMR Signals: Distinct signals for each unique carbon atom in the phenyl, pyrimidine, and methyl groups will be observed, confirming the carbon skeleton.[26][27] 2D NMR experiments like COSY and HETCOR can be used for unambiguous assignment of all signals.[27][28]

Potential Biological and Therapeutic Context

The structural motifs within 2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine suggest several avenues for therapeutic investigation.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irep.iium.edu.my [irep.iium.edu.my]

- 6. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity - Amerigo Scientific [amerigoscientific.com]

- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 11. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 13. Page loading... [wap.guidechem.com]

- 14. 5-(2-Phenyldiazenyl)-4,6-pyrimidinediamine | C10H10N6 | CID 3016869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. resolvemass.ca [resolvemass.ca]

- 20. torontech.com [torontech.com]

- 21. Differential scanning calorimetry [cureffi.org]

- 22. mt.com [mt.com]

- 23. youtube.com [youtube.com]

- 24. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 25. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine

This guide provides a comprehensive technical framework for the synthesis, characterization, and definitive crystal structure elucidation of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine. This molecule, identified by CAS number 5473-05-2, possesses a molecular formula of C₁₁H₁₂N₆ and a molecular weight of 228.25 g/mol .[1][2][3] The strategic combination of a pyrimidine core, amino functionalities, and an azo linkage suggests significant potential in materials science and pharmaceutical development, making a thorough understanding of its three-dimensional structure paramount.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for the described experimental choices, ensuring a robust and reproducible scientific outcome.

Strategic Synthesis and Purification: Laying the Foundation for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. A plausible and efficient synthetic route for this compound involves a diazo coupling reaction. This well-established method is frequently used for preparing azo compounds.[4]

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process, beginning with the diazotization of aniline, followed by coupling with 4,6-diamino-2-methylpyrimidine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

-

Diazotization of Aniline:

-

Dissolve aniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Azo Coupling:

-

In a separate vessel, dissolve 4,6-diamino-2-methylpyrimidine in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5 °C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the pyrimidine solution with vigorous stirring.

-

Maintain a basic pH throughout the addition to facilitate the electrophilic substitution at the 5-position of the pyrimidine ring.

-

A colored precipitate of the azo dye should form. Continue stirring in the cold for a few hours to ensure complete reaction.

-

-

Purification and Recrystallization:

-

Filter the crude product and wash with cold water to remove inorganic salts.

-

The key to obtaining diffraction-quality crystals is high purity. Recrystallization is a critical step. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) must be determined empirically.[5] The goal is to obtain a supersaturated solution from which single crystals can grow.

-

Crystal Growth: The Art and Science of Ordered Solids

Growing single crystals suitable for X-ray diffraction can be a meticulous process. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

| Crystal Growth Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | Highly suitable for compounds that are stable and have moderate solubility. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility. |

| Vapor Diffusion | A solution of the compound in a good solvent is placed in a sealed container with a vial of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization. | A versatile and often successful method for a wide range of compounds. |

Definitive Structural Elucidation: A Multi-faceted Approach

A combination of spectroscopic and crystallographic techniques is essential for a comprehensive characterization of this compound.

Spectroscopic Characterization

Prior to X-ray analysis, spectroscopic methods confirm the chemical identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amino groups, C=N and N=N vibrations from the pyrimidine and azo groups, and aromatic C-H bands.

-

UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule, particularly the π-π* and n-π* transitions of the azo chromophore. The absorption maxima can be sensitive to the solvent environment.[6][7]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: A streamlined workflow for crystal structure determination.

Detailed SC-XRD Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[4][8]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.[9]

-

Analysis of the Crystal Structure: The refined structure provides a wealth of information, including:

-

Bond lengths, bond angles, and torsion angles.

-

The conformation of the molecule.

-

The crystal system and space group.

-

The packing of molecules in the unit cell.

-

Intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the material.[10]

-

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material. It is essential for confirming the phase purity of the synthesized powder and for comparing the bulk material to the single crystal used for SC-XRD.[4]

Anticipated Structural Insights and Implications

The crystal structure of this compound is expected to reveal key features that influence its properties:

-

Hydrogen Bonding Network: The two amino groups are likely to act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the azo group can act as acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks, significantly impacting the thermal stability and solubility of the compound.

-

π-π Stacking: The planar phenyl and pyrimidine rings may engage in π-π stacking interactions, which will also contribute to the stability of the crystal lattice.[9]

-

Molecular Conformation: The dihedral angle between the phenyl and pyrimidine rings will be a key conformational parameter. The degree of planarity will affect the electronic properties of the molecule.

A detailed understanding of these structural features is crucial for the rational design of new materials. For instance, in drug development, the solid-state structure and intermolecular interactions can influence a drug's solubility, dissolution rate, and bioavailability. In materials science, the crystal packing can affect properties like color, conductivity, and non-linear optical response.

Conclusion

This technical guide outlines a systematic and robust methodology for the synthesis, purification, and comprehensive structural characterization of this compound. By following these protocols, researchers can obtain a high-resolution crystal structure, providing invaluable insights into the solid-state architecture of this promising molecule. This foundational knowledge is a critical prerequisite for its further exploration in various scientific and technological applications.

References

-

M.p.: 172–175 ºC. IR (KBr, cm-1): 3271 (NH2), 1780 (C=O), 1651 (C=N). ... H NMR (CDCl3, 270 MHz): δ: 8.34 (1H, s, olefinic-H); 7.89 (2H, dd, J = 8.9, 2.0 Hz, Ar-H); 7.18 (2H, dd, J = 8.9, 2.0 Hz, Ar-H); 4.91 (4H, br, NH2); 2.30 (3H, s, CH3). ... C NMR (CDCl3, 69 MHz): δ: 160.02; 156.61; 144.07; 139.07; 132.28; 130.89; 129.02; 128.16; 21.17. EI, MS (m/z, %): 228 (M+, 29%); 213 (M+ - CH3); 168 (M+ - CO-N2H4, 100%). ... N 24.87%. Biological Activity: Compound 2 showed antimicrobial activity against Escherichia coli (ATCC 35218) (ATCC 25922) (gram negative bacteria). Molbank 2010, M653. Available at: [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules 2017, 22(1), 108. Available at: [Link]

-

UV Absorption Spectra of Azo Derivatives of Pyrimidine. ResearchGate. Available at: [Link]

-

Design of a Library of Azo-pyridinic Derivatives as Building Blocks for Photoresponsive Materials. Crystal Growth & Design. Available at: [Link]

-

Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Journal of Molecular Structure. Available at: [Link]

-

Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem. Available at: [Link]

-

This compound. Pharmaffiliates. Available at: [Link]

-

Synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine. ResearchGate. Available at: [Link]

-

Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. ResearchGate. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

-

X-ray diffraction patterns of AZO films deposited at various powers... ResearchGate. Available at: [Link]

-

Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. ResearchGate. Available at: [Link]

-

Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5473-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and chemical process optimization, this document synthesizes theoretical principles, available data on the target molecule and structurally related compounds, and detailed experimental protocols. It is intended to serve as a vital resource for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical guidance for solubility assessment and solvent selection.

Introduction: The Critical Role of Solubility in Scientific Advancement

The journey of a chemical entity from laboratory discovery to real-world application is fundamentally governed by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's utility, particularly in the pharmaceutical and chemical industries. For a compound like this compound (C₁₁H₁₂N₆, Molar Mass: 228.26 g/mol ), understanding its behavior in various solvents is not merely an academic exercise; it is a critical step in unlocking its therapeutic or functional potential.[1]

Poor aqueous solubility is a leading cause of failure for promising drug candidates, impeding their absorption and bioavailability.[1] Conversely, in chemical synthesis and purification, selecting an appropriate solvent system is essential for maximizing reaction yields, ensuring product purity, and developing efficient manufacturing processes. This guide delves into the solubility profile of this compound, providing a framework for its rational application in research and development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound dictate its interactions with different solvents.

-

Molecular Structure: The molecule possesses a substituted pyrimidine ring, an azo bridge (-N=N-), and a benzene ring. This combination of a heterocyclic system and aromatic rings results in a relatively rigid and planar structure.

-

Polarity and Hydrogen Bonding: The presence of two primary amino groups (-NH₂) and the nitrogen atoms within the pyrimidine ring allows for both hydrogen bond donation and acceptance. This suggests a propensity for solubility in polar protic and aprotic solvents. The azo group and the benzene ring contribute to the molecule's nonpolar character.

-

Predicted pKa: The predicted pKa of this compound is approximately 5.95.[2] This indicates that the compound is a weak base and its solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.

Solubility Profile of this compound

While comprehensive quantitative solubility data for this compound is not widely available in the public domain, qualitative information and data from structurally similar compounds provide valuable insights.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] This is consistent with the presence of hydrogen bonding functionalities in the molecule.

Expected Solubility in a Range of Solvents

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Protic Solvents (e.g., water, ethanol): Due to the presence of amino groups capable of hydrogen bonding, some solubility is expected. However, the large aromatic and heterocyclic structure may limit aqueous solubility at neutral pH. Solubility in acidic aqueous solutions is likely to be enhanced.

-

Polar Aprotic Solvents (e.g., DMF, acetonitrile): Good solubility is anticipated in these solvents as they can accept hydrogen bonds from the amino groups and have polarities that can accommodate the overall molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected in nonpolar solvents due to the significant polarity imparted by the diaminopyrimidine moiety.

Quantitative Solubility of Structurally Related Pyrimidine Derivatives

To provide a more quantitative perspective, the following table presents experimental solubility data for a series of pyrimidine derivatives in various organic solvents at different temperatures.[3] While not the exact target molecule, these compounds share the core pyrimidine structure and offer a valuable reference point for experimental design.

| Solvent | Temperature (K) | Solubility of Derivative 1 (mole fraction) | Solubility of Derivative 2 (mole fraction) | Solubility of Derivative 3 (mole fraction) |

| Chloroform | 298.15 | 0.0015 | 0.0028 | 0.0042 |

| 308.15 | 0.0021 | 0.0039 | 0.0058 | |

| 318.15 | 0.0029 | 0.0054 | 0.0081 | |

| 328.15 | 0.0040 | 0.0075 | 0.0112 | |

| N,N-Dimethylformamide | 298.15 | 0.0120 | 0.0215 | 0.0320 |

| 308.15 | 0.0155 | 0.0278 | 0.0415 | |

| 318.15 | 0.0200 | 0.0358 | 0.0535 | |

| 328.15 | 0.0258 | 0.0462 | 0.0690 | |

| Tetrahydrofuran | 298.15 | 0.0035 | 0.0063 | 0.0094 |

| 308.15 | 0.0048 | 0.0086 | 0.0128 | |

| 318.15 | 0.0065 | 0.0117 | 0.0174 | |

| 328.15 | 0.0088 | 0.0158 | 0.0236 | |

| 1,4-Dioxane | 298.15 | 0.0025 | 0.0045 | 0.0067 |

| 308.15 | 0.0034 | 0.0061 | 0.0091 | |

| 318.15 | 0.0046 | 0.0083 | 0.0124 | |

| 328.15 | 0.0062 | 0.0112 | 0.0167 | |

| Ethyl Acetate | 298.15 | 0.0018 | 0.0032 | 0.0048 |

| 308.15 | 0.0025 | 0.0045 | 0.0067 | |

| 318.15 | 0.0034 | 0.0061 | 0.0091 | |

| 328.15 | 0.0046 | 0.0083 | 0.0124 |

Data adapted from Baluja et al. (2016).[3]

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, computational models offer a powerful tool for estimating solubility. Modern approaches utilize machine learning and physics-based models to predict solubility in various solvents.[2][4][5][6][7] These models typically use molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to correlate with experimental solubility data. While the accuracy of these predictions can vary, they are invaluable for prioritizing experiments and for high-throughput screening of compound libraries.

Caption: Predictive solubility modeling workflow.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines the equilibrium solubility method, a gold-standard technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical considerations, available data, and practical experimental guidance. While a complete quantitative solubility profile requires further experimental investigation, the information presented herein offers a solid foundation for researchers and drug development professionals. The predicted basicity of the compound suggests that pH-dependent solubility studies would be a valuable next step. Furthermore, exploring the use of co-solvents and various formulation strategies could be crucial for applications where enhanced solubility is required. The systematic approach to solubility determination outlined in this guide will be instrumental in advancing the scientific and therapeutic potential of this promising compound.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. Available at: [Link]

- ChemicalBook. (n.d.). This compound Product Description. Retrieved from a Google search returning this source.

-

Hughes, D. L. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. Available at: [Link]

-

Goldsmith, M. R., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. International Scholarly Research Notices, 2012, 158912. Available at: [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

- Google Patents. (n.d.). Azo dyes soluble in organic solvents. Retrieved from a Google search returning this source.

-

Elgemeie, G. H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemistry, 2022, 9352725. Available at: [Link]

- S.L.N. Soujanya, et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 553-563. Retrieved from a Google search returning this source.

- Solubility of Things. (n.d.). Azobenzene. Retrieved from a Google search returning this source.

- Molbank. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Retrieved from a Google search returning this source.

- ResearchGate. (n.d.). Solubility of the compounds in different solvents. Retrieved from a Google search returning this source.

- International Journal of Pharmaceutical Sciences Review and Research. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Retrieved from a Google search returning this source.

- Wikipedia. (n.d.). Azo dye. Retrieved from a Google search returning this source.

- International Journal of Current Pharmaceutical Research. (2020). Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. Retrieved from a Google search returning this source.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from a Google search returning this source.

- Autech Industry Co.,Limited. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from a Google search returning this source.

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from a Google search returning this source.

- ChemicalBook. (n.d.). 5473-05-2(this compound) Product Description. Retrieved from a Google search returning this source.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from a Google search returning this source.

- Pharmaffiliates. (n.d.). CAS No : 5473-05-2 | Product Name : this compound. Retrieved from a Google search returning this source.

- National Center for Biotechnology Information. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from a Google search returning this source.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from a Google search returning this source.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from a Google search returning this source.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Mechanism of Action of Diaminopyrimidine Derivatives

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for targeting multiple, distinct classes of enzymes critical to disease pathogenesis. This guide provides a detailed examination of the two primary mechanisms of action for diaminopyrimidine derivatives: inhibition of dihydrofolate reductase (DHFR) and inhibition of protein kinases. We will explore the molecular interactions, downstream cellular consequences, structure-activity relationships (SAR), and the critical experimental protocols used to elucidate and validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction: The Versatility of the Diaminopyrimidine Scaffold

Diaminopyrimidine derivatives represent a class of heterocyclic compounds that have yielded numerous clinically successful drugs. Their remarkable versatility stems from the core structure's ability to act as a bioisostere for the purine bases of ATP or the pteridine ring of folic acid.[1] This mimicry allows these compounds to competitively bind to the active sites of vastly different enzymes, leading to two predominant and well-characterized mechanisms of action:

-

Inhibition of Dihydrofolate Reductase (DHFR): This was the first major therapeutic application, leading to the development of antibiotics (e.g., Trimethoprim) and antiprotozoal agents (e.g., Pyrimethamine).[2][3]

-

Inhibition of Protein Kinases: A more recent and intensely pursued area, this mechanism has produced a wealth of targeted therapies for cancer and inflammatory diseases by blocking aberrant cellular signaling.[1][4]

This guide will dissect these two mechanisms, providing the foundational science and practical methodologies required for their study.

Mechanism I: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[5][6] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[2][7]

Molecular Interaction and Inhibition

Diaminopyrimidine-based DHFR inhibitors function as folate analogues. The 2,4-diamino groups on the pyrimidine ring form a critical hydrogen bond network with conserved acidic residues (e.g., Aspartate) within the DHFR active site, mimicking the binding of the natural substrate, DHF.[2][8] By competitively occupying this active site, these inhibitors prevent the reduction of DHF to THF.[9]

The consequence of DHFR inhibition is the depletion of the intracellular THF pool.[2] This directly halts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[10] The lack of essential purines and amino acids further cripples cellular metabolism. As a result, rapidly proliferating cells—such as bacteria, protozoa, or cancer cells—are disproportionately affected, leading to cell cycle arrest and eventual cell death.[7][9]

Downstream Cellular Effects of DHFR Inhibition

The blockade of the folate pathway initiates a cascade of cellular events.

dot

Caption: Drug Discovery Workflow.

Protocol: Spectrophotometric DHFR Inhibition Assay

This biochemical assay directly measures the enzymatic activity of DHFR and is a gold standard for quantifying the potency of inhibitors.

[11]Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

[10]Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Purified recombinant DHFR (human or microbial).

-

Substrate: Dihydrofolate (DHF).

-

Cofactor: NADPH.

-

Test Compound: Diaminopyrimidine derivative dissolved in DMSO, serially diluted.

-

-

Assay Setup (96-well UV-transparent plate):

-

To each well, add 180 µL of a master mix containing assay buffer, DHF, and NADPH.

-

Add 10 µL of the diluted test compound (or DMSO for control).

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 10 µL of DHFR enzyme solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This cell-based assay provides direct evidence that the compound is binding to its intended kinase target within a live cell.

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "donor") and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site (the "acceptor"). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use cells (e.g., HEK293) that have been transiently or stably transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

Plate the cells in a 96-well white assay plate and incubate overnight.

-

-

Assay Setup:

-

Prepare serial dilutions of the diaminopyrimidine test compound in Opti-MEM® medium.

-

Remove growth media from the cells and add the diluted test compound.

-

Prepare a solution of the fluorescent tracer and NanoBRET® Nano-Glo® Substrate in Opti-MEM®. Add this to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.

-

-

Data Acquisition:

-

Measure luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the cellular IC50 value.

-

Quantitative Data Summary

The potency of diaminopyrimidine derivatives can vary significantly based on the target and the specific chemical substitutions. The following table presents representative IC50 values for well-known compounds.

| Compound | Target | Mechanism | Representative IC50 | Citation(s) |

| Pyrimethamine | P. falciparum DHFR | DHFR Inhibition | ~0.5 nM | |

| Trimethoprim | E. coli DHFR | DHFR Inhibition | ~5 nM | |

| Compound 21 | HPK1 | Kinase Inhibition | 1.0 nM | |

| Compound 22 | CDK7 | Kinase Inhibition | 7.21 nM | |

| Compound A12 | FAK | Kinase Inhibition | 130 nM (A549 cells) |

Conclusion and Future Perspectives

The diaminopyrimidine core is a robust and highly adaptable scaffold that has proven its value in targeting two of the most important enzyme classes in drug discovery: dihydrofolate reductases and protein kinases. Its success is rooted in its ability to mimic endogenous ligands and establish critical hydrogen bonding interactions in enzyme active sites. Future research will undoubtedly continue to leverage this privileged structure. The development of macrocyclic diaminopyrimidines, for example, is a promising strategy for achieving novel scaffolds with high potency and selectivity. A[12]s our understanding of disease biology deepens, the rational design of new diaminopyrimidine derivatives will continue to yield innovative and effective therapies for a wide range of human diseases.

References

-

Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. PubMed. Available at: [Link]

-

Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. Termedia. Available at: [Link]

-

Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. News-Medical.net. Available at: [Link]

-

Tyrosine kinase inhibitors. Altmeyers Encyclopedia. Available at: [Link]

-

Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. PMC. Available at: [Link]

-

What are RTK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Dihydrofolate Reductase. Biological Magnetic Resonance Bank. Available at: [Link]

-

Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. Available at: [Link]

-

Dihydrofolate reductase. Wikipedia. Available at: [Link]

-

DHFR (dihydrofolate reductase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

-

What are DHFR inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. Available at: [Link]

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

-

The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Institutes of Health. Available at: [Link]

-

The Importance of Assays in Drug Discovery and Development. Dispendix. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. Available at: [Link]

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available at: [Link]

-

Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. Available at: [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. ScienceDirect. Available at: [Link]

-

Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. ScienceDirect. Available at: [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. PubMed. Available at: [Link]

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. ASM Journals. Available at: [Link]

-

Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available at: [Link]

-

TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. ResearchGate. Available at: [Link]

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine Interactions

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine (DBMP), a molecule combining the structural motifs of an azo dye and a pyrimidine derivative. Recognizing the diverse pharmacological potential of pyrimidine-based compounds, this document outlines a validated computational workflow designed for researchers, chemists, and drug development professionals.[1][2][3][4] We move beyond rote protocol recitation to explain the scientific causality behind each methodological choice, ensuring a self-validating and robust approach. The workflow encompasses target identification, molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET prediction. Each stage is detailed with step-by-step protocols, rationale for parameter selection, and methods for data interpretation, empowering researchers to proficiently model the molecular interactions of DBMP and similar small molecules.

Introduction: Context and Rationale

The Molecule of Interest: this compound (DBMP)

This compound (CAS: 5473-05-2, MF: C₁₁H₁₂N₆) is a small organic molecule characterized by a central pyrimidine ring system, which is a prevalent scaffold in numerous therapeutic agents.[5][6][7][8] The presence of the azo group (–N=N–) classifies it as an azo dye, a class of compounds known for their chromophoric properties and potential for molecular interactions, including with biological macromolecules like DNA.[9][10] The combination of these two functional groups suggests a rich potential for forming specific, targeted interactions with proteins or nucleic acids, making DBMP an intriguing candidate for computational investigation.

The Imperative for In Silico Modeling

In modern drug discovery, in silico or computer-aided drug design (CADD) methods are indispensable for accelerating the research pipeline.[11][12] These computational techniques offer several key advantages:

-

Cost and Time Efficiency: Computational screening and analysis drastically reduce the number of compounds that need to be synthesized and tested in wet labs, saving significant time and resources.[13]

-

Mechanistic Insight: Modeling allows for the visualization of molecular interactions at an atomic level, revealing details about binding modes, conformational changes, and the energetic factors driving complex formation that are often difficult to obtain experimentally.[14][15]

-

Predictive Power: In silico tools can forecast a compound's binding affinity, stability, and pharmacokinetic properties (ADMET) before it is ever synthesized, enabling a data-driven approach to lead optimization.[16][17][18]

Potential Biological Targets for DBMP

The pyrimidine scaffold is a well-established pharmacophore that interacts with a wide array of biological targets. Based on existing literature for pyrimidine derivatives, potential protein targets for DBMP could include:

-

Kinases: Many kinase inhibitors incorporate a pyrimidine core to interact with the ATP-binding site.

-

Dehydrogenases and Reductases: The azo group could be a substrate for enzymes like azoreductases.[10][19]

-

DNA and Associated Enzymes: Azo dyes have been shown to interact with DNA, suggesting that DBMP could function as an intercalator or groove binder.[9]

This guide will use a hypothetical protein target for illustrative purposes, but the described workflows are broadly applicable to any selected receptor.

The Integrated In Silico Investigation Workflow

A robust computational analysis follows a multi-stage, hierarchical process. Each subsequent step provides a deeper, more computationally intensive layer of analysis, building upon the results of the previous stage. This ensures that resources are focused on the most promising interaction models.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. remedypublications.com [remedypublications.com]

- 3. Synthesis and biological activity of some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 5473-05-2 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4,6-Diamino-5-benzeneazo-2-methylpyrimidine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. mdpi.com [mdpi.com]

- 10. In silico identification of catalytic residues in azobenzene reductase from Bacillus subtilis and its docking studies with azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]

- 16. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Toxicological Profile of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Introduction

The primary toxicological concern with many azo dyes is not the intact molecule itself, but rather the aromatic amines that are formed upon metabolic cleavage of the azo bond. This reductive cleavage is readily carried out by enzymes produced by the gut microbiota and, to a lesser extent, by hepatic enzymes such as azoreductases. Therefore, understanding the toxicology of 4,6-Diamino-5-benzeneazo-2-methylpyrimidine necessitates a thorough examination of its predicted metabolites.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicological effects.

| Property | Value | Source |

| CAS Number | 5473-05-2 | |

| Molecular Formula | C₁₁H₁₂N₆ | |

| Molecular Weight | 228.25 g/mol | |

| Appearance | Yellowish-Brown Solid | |

| Storage | 2-8°C Refrigerator |

Predicted Metabolism and Metabolic Activation

The central event in the metabolism of this compound is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily mediated by azoreductases produced by the diverse microbial populations of the gastrointestinal tract, with some contribution from hepatic azoreductases.[1][2] The reduction of the azo linkage is expected to yield two primary aromatic amine metabolites: aniline and 2-methyl-4,5,6-triaminopyrimidine .

The rate and extent of this metabolism can be influenced by several factors, including the physicochemical properties of the azo dye (e.g., water solubility) and the composition of the gut microbiota.[2][3][4] Water-soluble azo dyes are more readily metabolized by intestinal bacteria, while more lipophilic dyes may be absorbed and undergo hepatic metabolism.[2]

Following their formation, these aromatic amine metabolites can undergo further metabolic activation, primarily in the liver. A key activation step for aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes, to form N-hydroxyarylamines.[5] These intermediates can then be further converted to highly reactive electrophilic species, such as nitrenium ions, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.[5]

Predictive Toxicology Profile of Metabolites

The overall toxicological profile of this compound is largely predicted by the known toxicities of its metabolites.

Aniline

Aniline is a well-studied aromatic amine with a defined toxicological profile.

-

Acute Toxicity: Aniline is toxic by ingestion, inhalation, and dermal absorption.[6] The primary acute effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to cyanosis, dizziness, headache, and in severe cases, coma and death.[7]

-

Genotoxicity: The genotoxicity of aniline is complex. While some in vitro studies, such as the Salmonella/microsome assay, have shown weak or negative results, in vivo studies have demonstrated clastogenic effects (chromosome damage) at high doses.[8][9][10] Aniline can induce oxidative DNA damage, as evidenced by increased levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in the DNA of exposed rats.[11]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A).[12] Animal studies have shown that aniline can cause tumors of the spleen in rats. While epidemiological studies in humans have been confounded by co-exposure to other chemicals, the potential for carcinogenicity remains a significant concern.[13]

2-Methyl-4,5,6-triaminopyrimidine

Specific toxicological data for 2-methyl-4,5,6-triaminopyrimidine is scarce. However, data from its close structural analog, 2,4,5,6-tetraaminopyrimidine , can be used for a predictive assessment.

-

Acute and Sub-chronic Toxicity: Studies on 2,4,5,6-tetraaminopyrimidine sulfate in rodents indicate low acute oral toxicity, with an LD50 greater than 5000 mg/kg in mice and rats. A 90-day sub-chronic oral toxicity study in rats showed a No-Observed-Effect-Level (NOEL) at high doses, suggesting low cumulative toxicity.

-

Skin and Eye Irritation: 2,4,5,6-tetraaminopyrimidine sulfate was found to be non-irritating to the skin in rabbits.

-

Phototoxicity: Recent studies have indicated that 2,4,5,6-tetraaminopyrimidine sulfate can exhibit phototoxicity upon exposure to UV radiation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and genotoxicity in human skin keratinocytes.[11]

-

Mutagenicity/Genotoxicity: While some in vivo mutagenicity data for 2,4,5,6-tetraaminopyrimidine has been deemed insufficient, its use as an intermediate in the synthesis of pharmaceuticals warrants careful consideration of its potential genotoxic effects.[8]

A summary of the predictive toxicological data for the metabolites is presented in Table 2.

| Toxicological Endpoint | Aniline | 2-Methyl-4,5,6-triaminopyrimidine (predicted from 2,4,5,6-tetraaminopyrimidine) |

| Acute Oral LD50 (rat) | 440 mg/kg (approx.) | > 5000 mg/kg |

| Primary Acute Effect | Methemoglobinemia | Low acute toxicity |

| Genotoxicity | Clastogenic at high doses in vivo; induces oxidative DNA damage | Potential for photogenotoxicity |

| Carcinogenicity (IARC) | Group 2A (Probably carcinogenic to humans) | Data not available |

| Target Organs | Blood, Spleen, Liver, Kidneys | Skin (with UV exposure) |

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a battery of in vitro and in vivo tests is required. Below are detailed protocols for two fundamental in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Culture the Salmonella typhimurium tester strains overnight in nutrient broth.

-

Prepare the S9 mix from the liver homogenate of Aroclor- or phenobarbital-induced rats or hamsters. For azo dyes, supplement the S9 mix with flavin mononucleotide (FMN) to facilitate azo reduction.

-

Prepare minimal glucose agar plates and top agar.

-

-

Pre-incubation:

-

In a sterile test tube, combine the test compound at various concentrations, the bacterial culture, and the S9 mix (or a buffer for experiments without metabolic activation).

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking.

-

-

Plating and Incubation:

-

Add molten top agar to the pre-incubation mixture.

-

Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

Invert the plates and incubate them at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

Compare the number of colonies on the test plates to the number on the solvent control plates. A dose-dependent increase of at least two-fold in the number of revertant colonies is generally considered a positive result.

-

Include positive controls (known mutagens) to validate the assay.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a predetermined density.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium containing the test compound.

-

Add a fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Conclusion and Recommendations

Based on its chemical structure, this compound is predicted to undergo metabolic reduction to form aniline and 2-methyl-4,5,6-triaminopyrimidine. The toxicological profile of the parent compound is therefore likely to be dominated by the known toxicities of these aromatic amine metabolites.

Aniline is a known probable human carcinogen and can induce methemoglobinemia and genotoxicity. While data on 2-methyl-4,5,6-triaminopyrimidine is limited, its structural analog, 2,4,5,6-tetraaminopyrimidine, exhibits low acute and sub-chronic toxicity but has shown potential for phototoxicity.

Given these predictions, it is imperative that the toxicological profile of this compound be experimentally determined before any significant human or environmental exposure occurs. The recommended testing battery should include, at a minimum:

-